

Application Notes and Protocols for DL-Cystine-d4 in Quantitative Mass Spectrometry

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Compound of Interest

Compound Name: DL-Cystine-d4

Cat. No.: B8209921

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Cystine-d4 is a deuterated stable isotope of cystine, widely employed as an internal standard for the precise quantification of endogenous cystine in various biological matrices. Its use in isotope dilution mass spectrometry (MS) allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. This document provides detailed application notes and protocols for the use of **DL-Cystine-d4** in research and drug development, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Cystine, the oxidized dimer of cysteine, plays a critical role in cellular redox homeostasis, protein structure, and metabolism.^{[1][2][3]} Extracellular cystine is imported into cells and subsequently reduced to cysteine, which is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).^{[4][5]} Dysregulation of cystine metabolism has been implicated in various diseases, including neurodegenerative disorders and cancer.^[2] ^[3] Accurate quantification of cystine levels is therefore crucial for understanding these pathological processes and for the development of novel therapeutic strategies.

Application 1: Quantification of Cystine in White Blood Cells (WBCs) using LC-MS/MS

This protocol is adapted from a validated high-resolution accurate mass (HRAM) LC/MS method for the quantification of cystine in WBCs.^[6]

Experimental Protocol

1. Materials and Reagents

- **DL-Cystine-d4** (Internal Standard, IS)
- Cystine (for calibration standards)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- WBC lysate (as a blank matrix for calibration standards)
- Microcentrifuge tubes
- LC-MS/MS system (e.g., Agilent 6530 Accurate-Mass Q-TOF LC/MS System or equivalent)^[6]

2. Preparation of Stock and Working Solutions

- **DL-Cystine-d4** Internal Standard (IS) Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of **DL-Cystine-d4** in 0.1 M HCl.
- IS Working Solution (2 μ M): Dilute the stock solution with an appropriate solvent (e.g., 0.1 M HCl or water) to a final concentration of 2 μ M.^[6]
- Cystine Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of cystine in 0.1 M HCl.
- Calibration Standards: Prepare a series of calibration standards by spiking the cystine stock solution into WBC lysate to achieve a concentration range of 0.02–4.0 μ M.^[6]

3. Sample Preparation

- To 100 µL of WBC lysate (sample, calibration standard, or blank), add a specified volume of the 2 µM **DL-Cystine-d4** IS working solution.[\[6\]](#)
- Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
- Vortex the mixture thoroughly.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable column for polar analyte separation, such as a HILIC column.
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: Optimize the gradient to achieve good separation of cystine from other matrix components.
 - Flow Rate: Optimize for the specific column used.
 - Injection Volume: 2 µL[\[6\]](#)
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MS/MS Mode: Selected Reaction Monitoring (SRM) or high-resolution extracted ion chromatograms (EICs).
 - Monitored Transitions:
 - Cystine: m/z 241.0311 -> fragment ions[\[6\]](#)

- **DL-Cystine-d4**: m/z 245.0562 -> fragment ions[6]

- Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis and Quantification

- Generate a calibration curve by plotting the peak area ratio of cystine to **DL-Cystine-d4** against the concentration of the calibration standards.
- Determine the concentration of cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of cystine in WBCs using a HRAM LC/MS method with **DL-Cystine-d4** as an internal standard.[6]

Parameter	Value
Internal Standard Concentration	2 µM
Calibration Range	0.02 - 4.0 µM
**Linearity (R ²) **	> 0.999
Limit of Quantification (LOQ)	0.02 µM
Accuracy at LOQ	105.3%
Precision (%RSD at LOQ)	4.5%

Application 2: Pharmacokinetic Studies of Cystine in Mice

This protocol is based on a study that quantified D4-cystine in mice to assess its pharmacokinetics and bioavailability.[7][8]

Experimental Protocol

1. Preparation of Dosing and Standard Solutions

- Dosing Solutions:
 - Intravenous (IV): Dissolve D4-cystine in a suitable vehicle (e.g., saline with a solubilizing agent like meglumine) to prepare solutions at concentrations of 2.5, 5, and 10 mg/mL.[8]
 - Oral (PO): Suspend D4-cystine in 0.5% carboxymethyl cellulose sodium (CMC-Na) to a concentration of 5 mg/mL.[8]
- Stock and Working Solutions for Analysis:
 - D4-Cystine Stock Solution (10 mg/mL): Dissolve 10 mg of D4-cystine in 1 mL of 0.1 M HCl.[8]
 - Working Solutions: Dilute the stock solution with 0.1 M HCl to prepare a series of working solutions for calibration curves and quality control (QC) samples, with concentrations ranging from ng/mL to µg/mL depending on the expected concentrations in the biological samples.[8]
 - Internal Standard (IS) Stock Solution (e.g., 15N2-cystine): Prepare a stock solution of a different stable isotope-labeled cystine (e.g., 15N2-cystine) in 0.1 M HCl.[8]

2. Animal Dosing and Sample Collection

- Administer the D4-cystine solutions to mice via the desired route (IV or PO) at doses of 25, 50, and 100 mg/kg.[7][9]
- Collect blood samples at various time points post-dosing into tubes containing an anticoagulant.
- Centrifuge the blood to separate the plasma.
- Harvest tissues of interest (e.g., liver, brain, kidney) at the end of the study.
- Store all samples at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis

- Thaw plasma or tissue homogenates.

- Spike with the internal standard solution.
- Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).
- Centrifuge to pellet the proteins.
- Analyze the supernatant by LC-MS/MS.

4. LC-MS/MS Analysis

- LC Conditions: Utilize a reversed-phase or HILIC column with a gradient elution suitable for separating cystine.
- MS Conditions:
 - Ionization Mode: ESI+
 - MS/MS Mode: MRM
 - Monitored Transitions: Optimize the precursor and product ion transitions for D4-cystine and the chosen internal standard.

Pharmacokinetic Data Summary

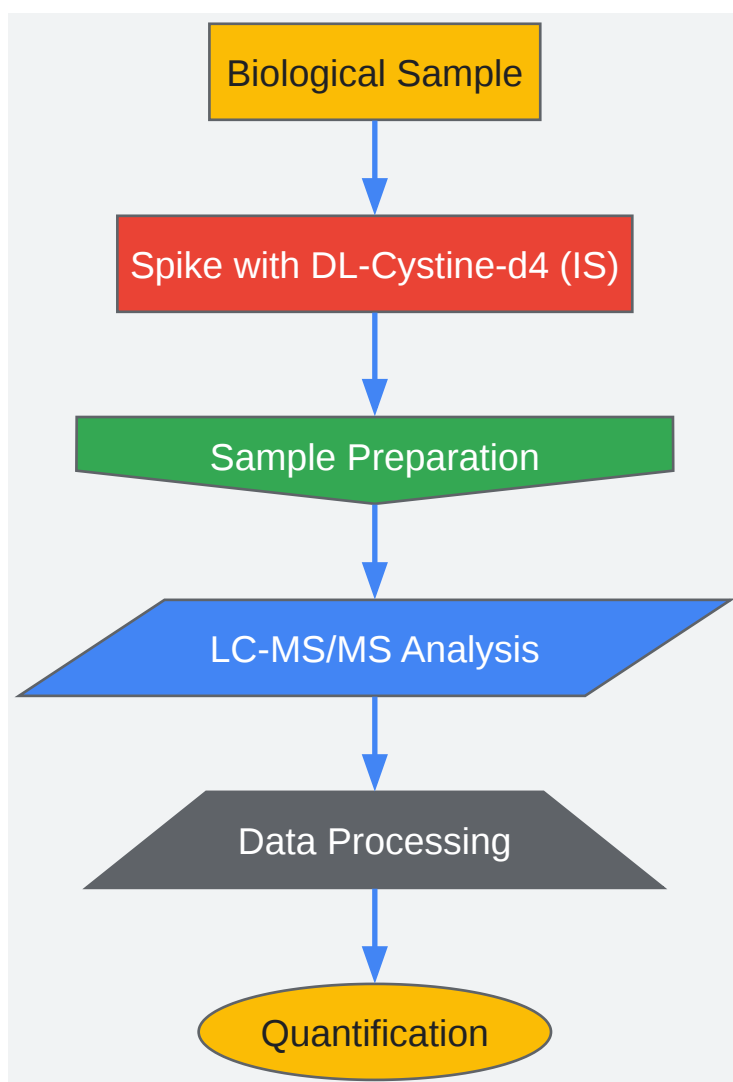
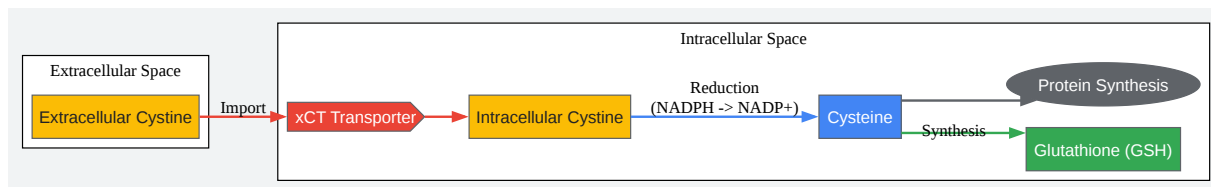
The following table presents a summary of the pharmacokinetic parameters of D4-cystine in mice following intravenous and oral administration.^[7]^[9]

Dose (mg/kg)	Route	Absolute Bioavailability (%)
25	PO	18.6
50	PO	15.1
100	PO	25.6

PO: Oral administration

Visualizations

Cystine Import and Reduction Pathway



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